molecular formula C9H13N3O2 B3363149 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile CAS No. 1017021-83-8

3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile

Cat. No.: B3363149
CAS No.: 1017021-83-8
M. Wt: 195.22 g/mol
InChI Key: ZGNWWXLBUULHHR-UHFFFAOYSA-N
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Description

3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol It is characterized by the presence of a piperazine ring substituted with an ethyl group and two oxo groups, along with a propanenitrile side chain

Scientific Research Applications

3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile has several applications in scientific research, including:

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile typically involves the reaction of ethyl-substituted piperazine derivatives with appropriate nitrile-containing reagents. One common method includes the cyclization of ethyl-substituted piperazine with a nitrile compound under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction can produce amines, and substitution reactions can introduce a variety of functional groups .

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with varying substituents and functional groups. Examples include:

Uniqueness

The uniqueness of 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile lies in its specific ethyl substitution and the presence of both oxo groups and a nitrile side chain.

Properties

IUPAC Name

3-(4-ethyl-2,3-dioxopiperazin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-11-6-7-12(5-3-4-10)9(14)8(11)13/h2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNWWXLBUULHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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